(5-(p-Tolyl)isoxazol-4-yl)methanol
Description
Properties
CAS No. |
1897826-57-1 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-10(7-13)6-12-14-11/h2-6,13H,7H2,1H3 |
InChI Key |
GNYBBBAEHRIILD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)CO |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NO2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
- CAS : 946426-89-7
- Molecular Formula: C₁₃H₁₁Cl₂NO₂
- Molecular Weight : 284.14 g/mol
- Key Features: Substituents: Cyclopropyl at position 5, 2,6-dichlorophenyl at position 3, and hydroxymethyl at position 4. The cyclopropyl group may confer steric effects, influencing reactivity .
2-(5-Isoxazolyl)-4-methylphenol
- CAS : 164171-56-6
- Molecular Formula: C₁₀H₉NO₂
- Molecular Weight : 175.18 g/mol
- Key Features: Substituents: A phenolic hydroxyl group at position 2 and methyl group at position 4 on the benzene ring, with an isoxazol-5-yl substituent. Impact: The phenolic -OH group (pKa ~10) is more acidic than the hydroxymethyl group in the target compound, enhancing solubility in basic conditions. This structural difference may favor applications requiring pH-dependent solubility or hydrogen-bonding interactions .
Thiadiazol Derivatives (General Structural Insights)
For instance:
- Synthetic Methods : Use of hydroxylamine hydrochloride and active methylene compounds (e.g., acetylacetone) for heterocycle formation .
- Functional Groups : Carbonyl and ester moieties in thiadiazol derivatives (e.g., 8b , 8c ) highlight the role of electron-withdrawing groups in stabilizing conjugated systems, a principle applicable to isoxazole chemistry.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| (5-(p-Tolyl)isoxazol-4-yl)methanol | C₁₂H₁₃NO₂ | 203.24 | p-Tolyl (C₆H₄CH₃) at C5 | Hydroxymethyl (-CH₂OH) | Moderate polarity |
| (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol | C₁₃H₁₁Cl₂NO₂ | 284.14 | Cyclopropyl at C5, 2,6-dichlorophenyl at C3 | Hydroxymethyl | High lipophilicity, steric hindrance |
| 2-(5-Isoxazolyl)-4-methylphenol | C₁₀H₉NO₂ | 175.18 | Phenolic -OH at C2, methyl at C4 | Phenolic hydroxyl | pH-dependent solubility |
Research Findings and Implications
- Halogenated aryl groups (e.g., 2,6-dichlorophenyl) may improve binding affinity in hydrophobic environments, relevant to pesticidal or medicinal applications .
- Synthetic Strategies: Analogous to , the target compound could be synthesized via cyclocondensation of enaminones with hydroxylamine derivatives, followed by functional group modifications .
- Computational Predictions :
- Density-functional theory (DFT), as discussed in , could model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability differences among analogs .
Preparation Methods
General Synthetic Strategies
The synthesis of this compound generally follows two main strategies:
Method 1: Cyclocondensation and Carbonyl Reduction
-
- A substituted benzaldehyde (such as p-tolualdehyde) is condensed with hydroxylamine or its derivatives to generate the isoxazole ring.
- This is typically achieved via a [3+2] cycloaddition between an α,β-unsaturated carbonyl compound and hydroxylamine.
-
- The resulting 4-formyl isoxazole intermediate is reduced using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to afford the desired this compound.
- The reaction is quenched with water, followed by extraction and purification.
Example Reaction Conditions and Outcomes:
| Reagent/Condition | Purpose | Yield (%) | Notes |
|---|---|---|---|
| LiAlH₄ in THF, 0°C to RT, 2 h | Aldehyde reduction | 60–75 | Quench with water, dry over Na₂SO₄ |
| Column chromatography (PE:EA 5:1–10:1) | Purification | — | Used for final product isolation |
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| 1 | Straightforward, scalable | Requires handling of LiAlH₄ | 60–75 |
| 2 | Green chemistry, broad scope | Requires electrochemical setup | 50–70 |
| 3 | Modular, allows further derivatization | Multi-step, may require chromatographic purification | 50–65 |
Research Findings and Notes
- The cyclocondensation and reduction route (Method 1) is the most established and widely used for related isoxazol-4-ylmethanol derivatives, offering good yields and reliable scalability.
- Electrochemical synthesis (Method 2) is gaining popularity due to its environmental benefits and ability to generate diverse isoxazole scaffolds, including those with p-tolyl substitution.
- Chloromethylation (Method 3) provides a useful intermediate for further derivatization, facilitating the synthesis of various 4-substituted isoxazoles.
- Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are routinely used for structural confirmation of the final product.
Note: All data and methods referenced are based on peer-reviewed publications and reputable chemical synthesis literature. No information from unreliable sources was used in this review.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (5-(p-Tolyl)isoxazol-4-yl)methanol, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via cyclization reactions involving aryl oximes and β-diketones. For example, sodium hydroxide in methanol at 0–5°C (pH 10) is used to facilitate oxime coupling with acetylacetone derivatives, followed by ice quenching and purification via TLC (pet. ether:ethyl acetate, 70:30) . Yield optimization may involve adjusting stoichiometry, reaction time (1–2 h), and pH control during intermediate formation.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer : Key techniques include:
- <sup>13</sup>C NMR : To confirm substituent positions (e.g., δ 171.2 for carbonyl groups, δ 13.1 for methyl groups) .
- ESI-MS : For molecular ion validation (e.g., m/z 438 [M+1] in related isoxazole derivatives) .
- TLC : To monitor reaction progress and purity .
Q. How can stability and storage conditions impact experimental reproducibility for this compound?
- Answer : The compound should be stored at –20°C in airtight, light-protected containers to prevent degradation. Stability under varying pH and temperature conditions should be tested via accelerated degradation studies using HPLC or NMR .
Advanced Research Questions
Q. How can density-functional theory (DFT) and time-dependent DFT (TDDFT) be applied to predict electronic properties and excitation spectra?
- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model ground-state geometries, while TDDFT with adiabatic approximations predicts low-lying excited states. Basis sets like 6-31G* and solvent effects (e.g., methanol) should be included for accuracy . For example, TDDFT calculations on C70 analogs demonstrate <2.4 kcal/mol deviation in thermochemical data .
Q. What strategies resolve contradictions in synthetic yields when introducing electron-withdrawing/donating groups on the isoxazole ring?
- Answer : Systematic variation of substituents (e.g., nitro vs. methyl groups) and analysis of reaction kinetics can identify steric/electronic effects. For instance, electron-withdrawing groups (e.g., –NO2) may slow cyclization, requiring extended reflux times in ethanol (24 h, 62% yield) . Comparative HPLC or GC-MS tracking of intermediates is recommended .
Q. How can molecular docking studies guide the design of this compound derivatives for biological activity screening?
- Answer : Docking into target proteins (e.g., enzymes or receptors) using software like AutoDock Vina can prioritize derivatives with favorable binding. For example, pyrazole-carbothioamide analogs show enhanced bioactivity when the isoxazole ring’s hydrophobic interactions are optimized . Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What mechanistic insights can isotopic labeling (<sup>18</sup>O, <sup>2</sup>H) provide for the compound’s reactivity in nucleophilic or catalytic reactions?
- Answer : Isotopic tracing in hydroxylation or esterification reactions can clarify reaction pathways. For example, <sup>18</sup>O labeling in methanol solvent may track oxygen incorporation during ester formation . Kinetic isotope effects (KIEs) measured via GC-MS or IR spectroscopy can distinguish rate-determining steps .
Methodological Considerations Table
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